molecular formula C12H11NO2S B12983052 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde

Cat. No.: B12983052
M. Wt: 233.29 g/mol
InChI Key: HAPJCVWUKOPQJE-UHFFFAOYSA-N
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Description

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde (CAS 1181364-32-8) is a high-purity benzaldehyde derivative featuring a 4-methylthiazole moiety, supplied with a guaranteed purity of 98% . This compound is characterized by its molecular formula of C12H11NO2S and a molecular weight of 233.29 g/mol . Its structure is defined by the canonical SMILES string CC1=CSC(COC2=CC=CC(C=O)=C2)=N1 . This benzaldehyde derivative serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. Compounds incorporating the thiazole ring, as seen in its structure, are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules. Specifically, structurally related compounds have been investigated as modulators of estrogen-related receptors (ERRα) and may show potential utility in the treatment of various diseases, including cancer, rheumatoid arthritis, and neurological disorders . Researchers can utilize the reactive aldehyde group of this compound for further chemical transformations, most notably through condensation reactions to form Schiff bases, or as a key building block for the synthesis of more complex heterocyclic systems. Please handle with care. This product is classified with the signal word "Warning" and has the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

3-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H11NO2S/c1-9-8-16-12(13-9)7-15-11-4-2-3-10(5-11)6-14/h2-6,8H,7H2,1H3

InChI Key

HAPJCVWUKOPQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)COC2=CC=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Method Example: Acid-Catalyzed Cyclization (Patent CN101560195B)

  • Reactants: 3-acetylpropanol and thiourea in a molar ratio of 1:1 to 1:2.
  • Conditions: Acidic solvent, temperature 78–100°C, reaction time 3–8 hours.
  • Workup: pH adjustment to alkaline (8.5–10.5), ether extraction, acid dissolution, cooling to -10 to -20°C.
  • Diazotization: Dropwise addition of sodium nitrite solution, stirring 30 min at low temperature.
  • Reduction: Addition of sodium hypophosphite solution, reaction 3–5 hours in ice bath.
  • Isolation: pH adjustment to alkaline (8.0–11.0), dichloromethane extraction, removal of solvent, vacuum distillation at 395–400 Pa, collecting fraction at 120–127°C.
  • Yield: Up to 73%.

This method provides a mild, cost-effective route to 4-methyl-5-(2-hydroxyethyl)thiazole, a key intermediate for further functionalization.

Formation of the Methoxy Linkage to Benzaldehyde

The methoxy linkage between the thiazole and benzaldehyde is commonly introduced via nucleophilic substitution or Williamson ether synthesis using thiazole-derived alcohols and benzaldehyde derivatives.

Example: Alkylation of Thiazole Alcohol with Benzyl Halides

  • Precursor: Thiazole-derived alcohol (e.g., 4-methylthiazol-2-ylmethanol).
  • Electrophile: 3-hydroxybenzaldehyde or its halogenated derivative.
  • Base: Potassium carbonate or triethylamine.
  • Solvent: Polar aprotic solvents such as DMF or dichloromethane.
  • Conditions: Room temperature to mild heating, reaction time varies from 1 to several hours.
  • Outcome: Formation of 3-((4-methylthiazol-2-yl)methoxy)benzaldehyde via ether bond formation.

This approach is supported by analogous syntheses of thiazole ethers where propargyl or benzyl bromides react with thiazole alcohols under basic conditions.

Alternative Synthetic Routes Using Click Chemistry and Functional Group Transformations

Recent research demonstrates the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) to functionalize thiazole derivatives, which can be adapted for benzaldehyde substitution.

  • Starting Material: Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate.
  • Reaction: Copper(I)-catalyzed cycloaddition with substituted phenyl azides.
  • Solvent: DMF with sodium ascorbate and copper sulfate pentahydrate.
  • Conditions: Room temperature, overnight stirring.
  • Workup: Dilution with water, precipitation, filtration, and drying.
  • Result: Formation of triazole-linked thiazole-benzaldehyde derivatives, which can be further modified to yield methoxy linkages.

Though this method is more complex, it offers versatility for structural diversification.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Notes
1 Acid-catalyzed cyclization to 4-methylthiazole 3-acetylpropanol, thiourea 78–100°C, 3–8 h Up to 73 Mild, cost-effective, patent documented
2 Williamson ether synthesis for methoxy linkage Thiazole alcohol, 3-hydroxybenzaldehyde, K2CO3 RT to mild heat, several hours Not specified Common method for ether bond formation
3 Ultrasound-assisted alkylation Thiazole derivative, iodomethane, triethylamine, water Ultrasound, 3–15 min Up to 99 (for related compounds) Green chemistry approach, rapid reaction
4 Copper-catalyzed azide-alkyne cycloaddition Propargyl thiazole, phenyl azides, CuSO4, sodium ascorbate RT, overnight High, >90% Enables complex derivatives, adaptable

Research Findings and Optimization Notes

  • Reaction Efficiency: Ultrasound irradiation significantly reduces reaction time and improves yields in alkylation steps compared to conventional stirring.
  • Solvent Effects: Water as a solvent in alkylation reactions offers greener alternatives with good yields, especially when combined with bases like potassium carbonate or triethylamine.
  • Purification: Vacuum distillation and recrystallization are effective for isolating pure thiazole intermediates and final products.
  • Functional Group Stability: The aldehyde group remains stable under mild basic and neutral conditions, but care must be taken to avoid strong acidic or reducing environments during ether formation.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can be compared to related benzaldehyde derivatives with heterocyclic or aryl substituents. Key compounds for comparison include:

4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde

  • Structural Differences : Replaces the 4-methylthiazole with a 2-phenylthiazole group.
  • Synthesis: Synthesized via microwave-assisted Knoevenagel condensation using ionic liquids (e.g., DIPEAc), achieving high efficiency and reduced environmental impact .

4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde

  • Structural Differences : Features a benzimidazole ring instead of thiazole, with an additional methoxy group on the benzaldehyde core.
  • Synthesis: Prepared via condensation of 2-aminobenzenethiol with substituted aldehydes in DMSO/Na₂S₂O₅, followed by crystallization .
  • Properties : The benzimidazole moiety enables hydrogen bonding and π-π stacking, which may improve solubility and target affinity.
  • Applications: Benzimidazole derivatives are known for antiviral and anticancer activities .

2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole

  • Structural Differences : Replaces the methoxybenzaldehyde group with a benzothiazole linked to a hydroxyphenyl ring.
  • Synthesis: Synthesized from 2-aminobenzenethiol and 4-hydroxy-3-methoxybenzaldehyde in DMSO under reflux .
  • Benzothiazoles are noted for antitumor and antimicrobial activities .

3-[(4-Bromophenyl)methoxy]benzaldehyde

  • Structural Differences : Substitutes the thiazole ring with a 4-bromophenyl group.
  • Synthesis : Likely synthesized via Williamson etherification, similar to brominated benzaldehyde derivatives .
  • Properties : The bromine atom introduces electron-withdrawing effects, which may stabilize the compound against oxidation. Brominated aromatics are common in agrochemicals .

Data Table: Key Comparative Features

Compound Core Structure Substituent(s) Synthesis Method Key Properties/Applications
3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde Benzaldehyde + thiazole 4-Methylthiazole Green chemistry (ionic liquids) Potential kinase inhibition, antimicrobial
4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde Benzaldehyde + thiazole 2-Phenylthiazole Microwave-assisted Knoevenagel Antidiabetic precursors
4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde Benzaldehyde + benzimidazole Benzimidazole, methoxy DMSO/Na₂S₂O₅ condensation Antiviral, anticancer
2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole Benzothiazole + hydroxyphenyl Hydroxy, methoxy Reflux in DMSO Antitumor, antimicrobial
3-[(4-Bromophenyl)methoxy]benzaldehyde Benzaldehyde + bromophenyl 4-Bromophenyl Williamson etherification Agrochemical intermediates

Research Findings and Implications

  • Synthetic Efficiency : Ionic liquids and microwave-assisted methods (e.g., for 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) offer faster reaction times and higher yields compared to traditional solvents like DMSO .
  • Bioactivity Trends : Thiazole and benzothiazole derivatives exhibit stronger antimicrobial and anticancer activities than benzaldehyde analogs with simple aryl groups .
  • Solubility and Stability : Electron-donating groups (e.g., methyl in 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde) improve lipophilicity, whereas hydroxyl or methoxy groups enhance solubility .

Biological Activity

3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure

The chemical structure of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde can be represented as follows:

C11H10N2OS\text{C}_{11}\text{H}_{10}\text{N}_2\text{OS}

This structure features a methoxy group and a thiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A431 (epidermoid carcinoma)< 10Induction of apoptosis
Compound 2HCT-15 (colon carcinoma)< 5Inhibition of Bcl-2 protein
3-((4-Methylthiazol-2-yl)methoxy)benzaldehydeMDA-MB-231 (breast cancer)TBDTBD

Case Study : A study published in MDPI demonstrated that thiazole derivatives exhibited significant growth inhibition in various cancer cell lines, suggesting that the presence of the thiazole moiety is crucial for enhancing anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole derivatives have been reported to possess antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Type
Compound AStaphylococcus aureus32Bactericidal
Compound BCryptococcus neoformans16Fungicidal
3-((4-Methylthiazol-2-yl)methoxy)benzaldehydeTBDTBDTBD

Research Findings : In vitro studies have shown that some thiazole derivatives effectively inhibit the growth of multi-drug resistant strains of bacteria. For example, a derivative with a similar structure demonstrated significant activity against Staphylococcus aureus, indicating the potential for clinical applications in treating infections .

The biological activity of 3-((4-Methylthiazol-2-yl)methoxy)benzaldehyde is believed to stem from its ability to interact with specific molecular targets within cells. The thiazole ring may facilitate binding to proteins involved in cell proliferation and apoptosis.

Molecular Interactions

Molecular docking studies suggest that the compound can form hydrogen bonds with key amino acid residues in target proteins, enhancing its efficacy as an anticancer or antimicrobial agent.

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